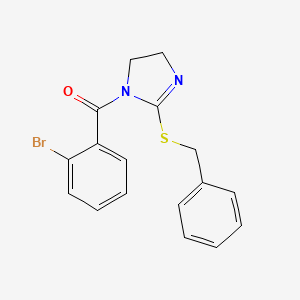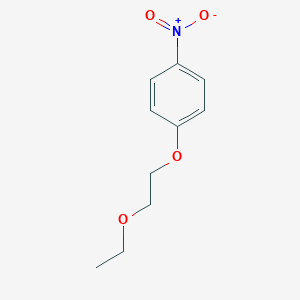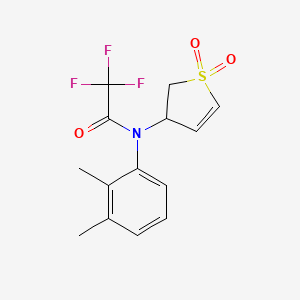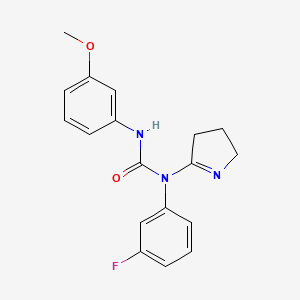
1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3-fluorophenyl)-3-(3-methoxyphenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3-fluorophenyl)-3-(3-methoxyphenyl)urea, also known as DFP-10917, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancer.
Wissenschaftliche Forschungsanwendungen
Stereoselective Synthesis and Kinase Inhibition
Researchers have developed methodologies for the stereoselective synthesis of compounds related to the potent PI3 kinase inhibitor PKI-179. This process involves the stereospecific hydroboration of dihydro-1H-pyrrole, leading to compounds with significant implications in cancer treatment due to their ability to inhibit PI3 kinases effectively. This area of research highlights the compound's role in synthesizing active metabolites for therapeutic applications, especially in targeting cancer pathways (Chen et al., 2010).
Synthetic Methodologies
Another study focuses on the synthetic approaches to creating derivatives of urea-based compounds, demonstrating the versatility of these methods in generating molecules with potential biological activity. The research emphasizes the application of carbonylation reactions and substitution reactions to produce final products with confirmed structures through various spectroscopic techniques, indicating the compound's utility in chemical synthesis and the exploration of its biological activities (Sarantou & Varvounis, 2022).
Modification for Anticancer Activity
A modification study of a related compound, aiming to replace an acetamide group with an alkylurea moiety, resulted in derivatives with potent antiproliferative activities against human cancer cell lines and reduced toxicity. This research suggests the compound's framework can be utilized to design and synthesize new anticancer agents with enhanced therapeutic profiles and lower adverse effects, demonstrating the compound's importance in drug development for oncology (Wang et al., 2015).
Fluorescent Sensors and Molecular Recognition
Research on fluorescent pyridyl ureas prepared by treating halogenated aminopyridines with hexyl isocyanate has led to the development of sensors that respond to the presence of strong organic acids. This study showcases the compound's application in the creation of molecular sensors, highlighting its role in chemical analysis and potential diagnostic applications (Jordan et al., 2010).
Anion Binding and Selectivity
Investigations into acyclic molecules containing amides, ureas, and pyrrole groups have demonstrated effective and selective anion-binding capabilities. This research area underlines the potential use of the compound in designing anion receptors, contributing to advancements in supramolecular chemistry and the development of novel materials for sensing and separation technologies (Gale, 2006).
Eigenschaften
IUPAC Name |
1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3-fluorophenyl)-3-(3-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN3O2/c1-24-16-8-3-6-14(12-16)21-18(23)22(17-9-4-10-20-17)15-7-2-5-13(19)11-15/h2-3,5-8,11-12H,4,9-10H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMEMASJBNSOPJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)N(C2=NCCC2)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-nitro-4-{[3-(trifluoromethyl)phenyl]sulfanyl}benzenecarbaldehyde O-(2,6-dichlorobenzyl)oxime](/img/structure/B2878880.png)

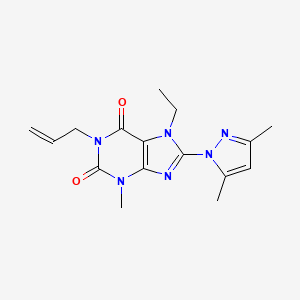
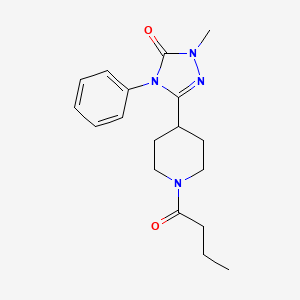
![ethyl 2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2878885.png)
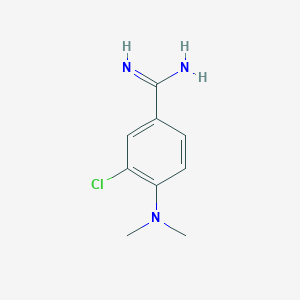

![6-Acetyl-2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2878890.png)
![Methyl 3-{[(2-tert-butyl-5-methylphenoxy)acetyl]amino}benzoate](/img/structure/B2878891.png)

![7-Methyl-6-oxa-2-azaspiro[3.4]octane;hydrochloride](/img/structure/B2878894.png)
